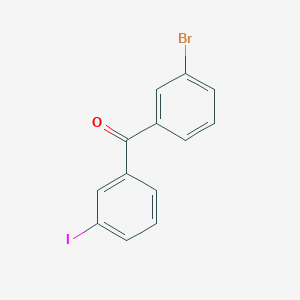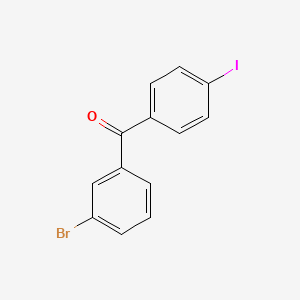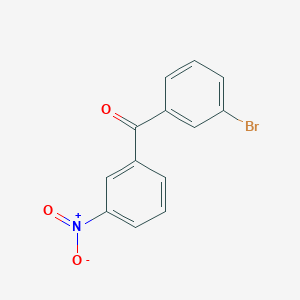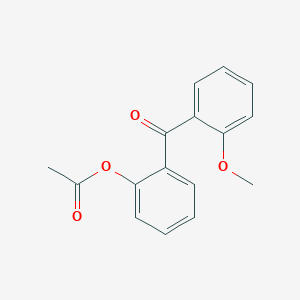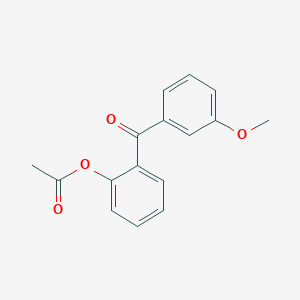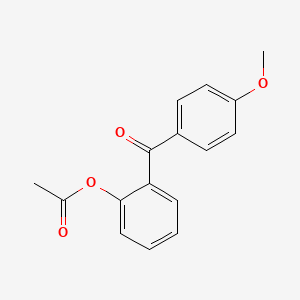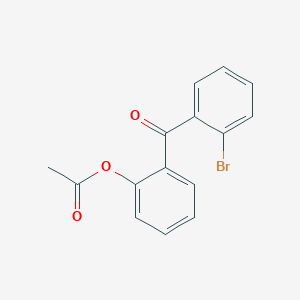
4-Acetoxy-3'-methoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetoxy-3'-methoxybenzophenone, also known as 4-methoxyacetophenone, is a phenolic compound that has been studied for its potential applications in the scientific research and medical fields. It is a colorless crystalline solid with a faint odor, and has a melting point of approximately 144°C. This compound is soluble in water and alcohol, and has a molecular weight of approximately 162.2 g/mol. It is an important intermediate in the synthesis of numerous organic compounds, and has been studied for its potential applications in the medical and scientific research fields.
Scientific Research Applications
Analytical Method Development
A significant application area for 4-Acetoxy-3'-methoxybenzophenone involves its determination in biological and environmental samples. Tarazona, Chisvert, and Salvador (2013) developed a novel analytical method using dispersive liquid-liquid microextraction (DLLME) and liquid chromatography tandem mass spectrometry (LC-MS/MS) to determine benzophenone-3 (a structurally related compound) and its main metabolites in human serum. This method showcases advancements in detecting and quantifying benzophenone derivatives in biological matrices, highlighting the importance of accurate analytical techniques in environmental and health-related studies (Tarazona, Chisvert, & Salvador, 2013).
Negreira, Rodríguez, Ramil, Rubí, and Cela (2009) presented a procedure for determining hydroxylated benzophenone UV absorbers, including 2-hydroxy-4-methoxybenzophenone, in environmental water samples. Their approach, involving solid-phase extraction (SPE) and LC-MS/MS, highlights the environmental relevance of these compounds and the necessity for robust analytical methods to monitor their presence in aquatic environments (Negreira et al., 2009).
Photochemical Studies
The photochemical behavior of benzophenone derivatives, including 4-methoxybenzophenone, has been extensively studied due to their applications in UV protection. Bosca, Cosa, Miranda, and Scaiano (2002) investigated the triplet state of 4-methoxybenzophenone in various solvents using laser flash photolysis and emission techniques. Their research provides valuable insights into the photophysics of benzophenones, which is crucial for their applications in sunscreen formulations and other UV-protective products (Bosca et al., 2002).
Synthesis and Catalysis
Research on the synthesis of benzophenone derivatives, including methods for producing 4-methoxybenzophenone, is crucial for industrial and pharmaceutical applications. Kong Xian-ming (2006) reported on the laboratory and industrial synthesis of 2-Hydroxy-4-methoxybenzophenone (UV-9) from 2,4-dihydroxybenzophenone and dimethyl sulfate. This study emphasizes the importance of solvent polarity and phase transfer catalysts in optimizing the yield and efficiency of benzophenone derivatives synthesis, highlighting the compound's relevance in manufacturing processes (Kong Xian-ming, 2006).
Environmental and Health Impact Studies
Studies on the environmental persistence and health impacts of benzophenone derivatives underscore their significance in toxicology and environmental science. Research by Tarazona, Chisvert, León, and Salvador (2010) on the determination of hydroxylated benzophenone UV filters in seawater samples using DLLME and gas chromatography-mass spectrometry (GC-MS) reflects the environmental monitoring efforts for these compounds. Their work emphasizes the need for sensitive and accurate methods to assess the environmental distribution of benzophenone derivatives, contributing to our understanding of their ecological and health implications (Tarazona, Chisvert, León, & Salvador, 2010).
Mechanism of Action
Target of Action
Benzophenone derivatives are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
It’s known that benzophenone derivatives can undergo various chemical reactions, such as the formation of oximes and hydrazones . In these reactions, the oxygen atom acts as a nucleophile, competing with nitrogen. The reaction with oxygen leads to the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Benzophenone derivatives are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can influence a variety of biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
The presence of the acetoxy and methoxy groups could potentially influence its solubility and permeability, affecting its absorption and distribution within the body .
Result of Action
Benzophenone derivatives are known to have various biological effects, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Acetoxy-3’-methoxybenzophenone. Factors such as temperature, pH, and the presence of other compounds can affect its solubility, stability, and reactivity. Furthermore, the compound’s interaction with its targets can be influenced by the specific biological environment, including the presence of other molecules and the physiological state of the cells .
Properties
IUPAC Name |
[4-(3-methoxybenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)20-14-8-6-12(7-9-14)16(18)13-4-3-5-15(10-13)19-2/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKTZYSZRWGUGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641686 |
Source


|
| Record name | 4-(3-Methoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-29-3 |
Source


|
| Record name | Methanone, [4-(acetyloxy)phenyl](3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

